3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
The compound 3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. This structure is modified at the 6-position with a sulfanyl group linked to a 3-fluorobenzyl moiety and at the 3-position with a pyridine ring. Such derivatives are typically synthesized via nucleophilic substitution reactions involving sulfonyl chlorides or thiol intermediates, as exemplified in related syntheses (e.g., sulfonate pyridazine compounds in and triazole-thiol reactions in ) . The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
6-[(3-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-5-1-3-12(9-14)11-24-16-7-6-15-20-21-17(23(15)22-16)13-4-2-8-19-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGVYASVLDCXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327209 | |
| Record name | 6-[(3-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868969-08-8 | |
| Record name | 6-[(3-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzyl isothiocyanate, which is then reacted with hydrazine hydrate to yield the corresponding hydrazine derivative. This intermediate undergoes cyclization with 3-chloropyridazine under basic conditions to form the triazolo-pyridazine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- Triazolo-Pyridazine vs. Triazolo-Pyridine :
The target compound’s [1,2,4]triazolo[4,3-b ]pyridazine scaffold differs from [1,2,4]triazolo[4,3-a ]pyridine derivatives (), where the fusion position (a vs. b) alters ring strain and electronic properties. For example, Liu et al. (2015) demonstrated that [1,2,4]triazolo[4,3-a]pyridines exhibit herbicidal activity due to their planar structure, whereas the [4,3-b]pyridazine variant may prioritize kinase inhibition due to increased rigidity .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) :
The 3-fluorobenzyl group (target compound) vs. 4-chlorobenzyl (BI86881, ) highlights how EWGs influence solubility and binding. Chlorine’s higher electronegativity may reduce solubility compared to fluorine, though both enhance metabolic resistance . - Heterocyclic Substituents :
Replacement of benzyl with furan-2-yl () decreases molecular weight (309.3 vs. 372.4) and increases solubility (29 µg/mL), suggesting furan derivatives as candidates for improved bioavailability .
Biological Activity
The compound 3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.5 g/mol. The structure features a triazolo-pyridazine core with a fluorophenylmethyl sulfanyl group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting that the triazolo-pyridazine framework may enhance antimicrobial efficacy through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have reported that compounds containing triazole and pyridine moieties possess anticancer activities. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of triazole-containing compounds suggest that they may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its antioxidant properties are hypothesized to contribute to its neuroprotective effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific enzyme targets or receptors involved in key metabolic pathways.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against tested strains.
- Anticancer Activity Assessment : In vitro assays conducted on breast cancer cell lines revealed that a related compound significantly reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
- Neuroprotection in Animal Models : An animal study demonstrated that administration of a triazole derivative improved cognitive function in models of Alzheimer's disease by reducing oxidative stress markers and inflammation.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
